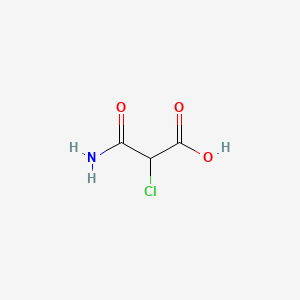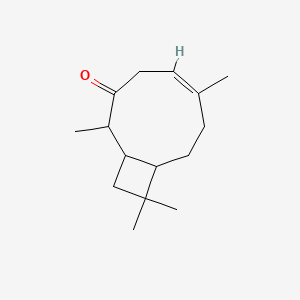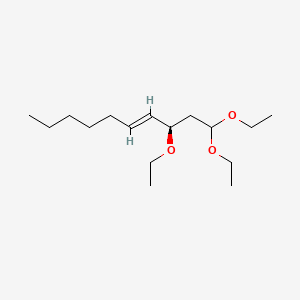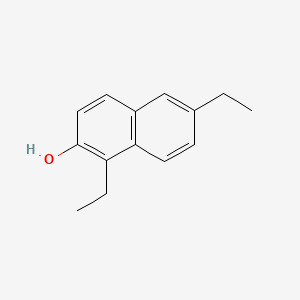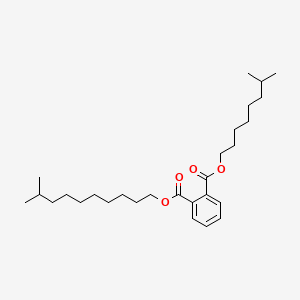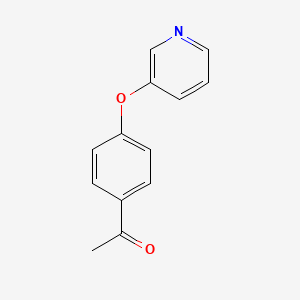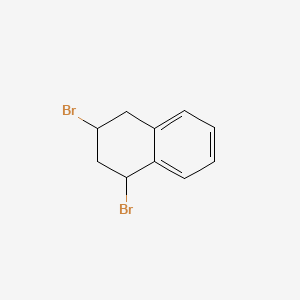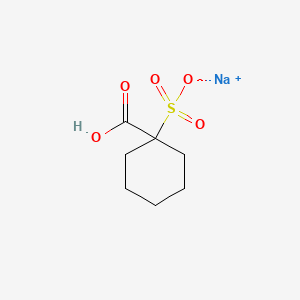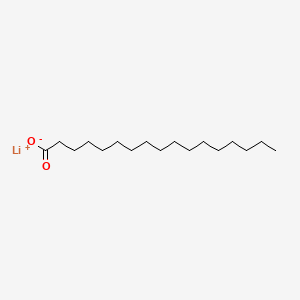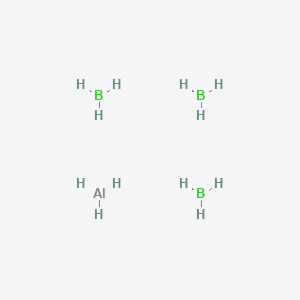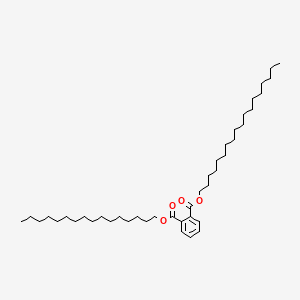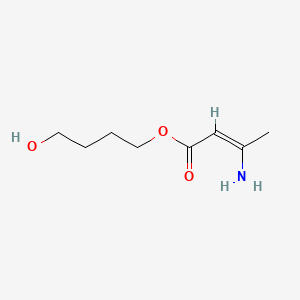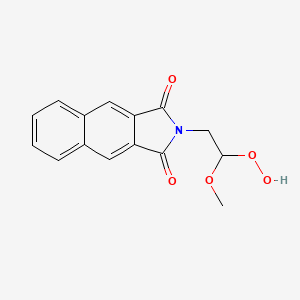
Neodymium(3+) acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium(3+) acrylate is a coordination compound formed by the interaction of neodymium ions (Nd^3+) with acrylate ligands. Neodymium is a rare-earth element known for its magnetic and catalytic properties, while acrylate is a derivative of acrylic acid, commonly used in polymer chemistry. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neodymium(3+) acrylate can be synthesized through the reaction of neodymium salts, such as neodymium chloride (NdCl_3), with sodium acrylate (NaC_3H_3O_2) in an aqueous solution. The reaction typically occurs under mild conditions, with the formation of a precipitate that is then filtered and dried to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where neodymium salts and acrylate ligands are mixed in controlled environments. The process may include steps such as purification, crystallization, and drying to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium(3+) acrylate can undergo various chemical reactions, including:
Coordination Reactions: Formation of complexes with other ligands.
Polymerization: Acting as a catalyst in the polymerization of acrylate monomers.
Substitution Reactions: Replacement of acrylate ligands with other anions or molecules.
Common Reagents and Conditions:
Oxidation and Reduction: this compound is generally stable and does not readily undergo oxidation or reduction under normal conditions.
Substitution: Reagents such as phosphates, nitrates, or other carboxylates can be used to replace acrylate ligands.
Major Products Formed:
Polymeric Materials: When used as a catalyst, this compound can facilitate the formation of polyacrylate polymers.
Coordination Complexes: Various coordination complexes with different ligands can be synthesized.
Applications De Recherche Scientifique
Neodymium(3+) acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the synthesis of polyacrylates and other polymers.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging technologies.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of neodymium(3+) acrylate involves its ability to coordinate with various ligands and catalyze polymerization reactions. The neodymium ion acts as a central metal atom, forming coordination bonds with acrylate ligands. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical processes. The molecular targets and pathways involved include the interaction with monomers and other reactive species, facilitating the formation of polymer chains.
Comparaison Avec Des Composés Similaires
Neodymium(3+) Methacrylate: Similar in structure but with methacrylate ligands instead of acrylate.
Neodymium(3+) Carboxylates: Includes compounds like neodymium acetate and neodymium propionate.
Comparison: Neodymium(3+) acrylate is unique due to its specific coordination with acrylate ligands, which imparts distinct properties such as enhanced catalytic activity in polymerization reactions. Compared to neodymium(3+) methacrylate, it may offer different reactivity and stability profiles, making it suitable for specific applications in materials science and industrial processes.
Propriétés
Numéro CAS |
36451-03-3 |
|---|---|
Formule moléculaire |
C9H9NdO6 |
Poids moléculaire |
357.41 g/mol |
Nom IUPAC |
neodymium(3+);prop-2-enoate |
InChI |
InChI=1S/3C3H4O2.Nd/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 |
Clé InChI |
MHJIJZIBANOIDE-UHFFFAOYSA-K |
SMILES canonique |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Nd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


